N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
“N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a complex organic compound that contains an indole ring, a pyrazolo[3,4-d]pyrimidine ring, and an amine group. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Pyrazolo[3,4-d]pyrimidine is a tricyclic compound that is part of several bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and pyrazolo[3,4-d]pyrimidine rings, along with the amine group. These functional groups would likely confer specific physical and chemical properties to the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings would likely make it relatively stable and possibly soluble in organic solvents .Scientific Research Applications
- Naproxen , a well-known nonsteroidal anti-inflammatory drug (NSAID), shares structural similarities with our compound. Naproxen is used to treat pain, menstrual cramps, and inflammatory diseases like rheumatoid arthritis. It works by inhibiting both cyclooxygenase (COX) isoenzymes (COX-1 and COX-2), leading to analgesic and anti-inflammatory effects .
- The combination of naproxen with other drugs has been explored for treating patients hospitalized for influenza A (H3N2) infection, potentially reducing mortality. Ongoing trials suggest that naproxen could also help mitigate severe respiratory issues associated with COVID-19 .
- Naproxen’s anti-inflammatory action, combined with its potential broad-spectrum antiviral activity, makes it an interesting candidate for combating viral infections. Researchers are investigating its role in reducing severe respiratory mortality related to COVID-19 .
- Tryptamine derivatives play a fundamental role in the human body, regulating processes within the central nervous system, including sleep, cognition, memory, temperature regulation, and behavior .
- The compound’s structure suggests potential antibacterial properties. Further studies could explore its effectiveness against bacterial strains, including Mycobacterium tuberculosis and Mycobacterium smegmatis .
- Indole derivatives, like our compound, have gained attention as biologically active compounds. Their potential in treating cancer cells warrants investigation .
- The synthesis of our compound involves coupling ibuprofen with tryptamine via amide bond formation. Amides are essential in the pharmaceutical industry, and this hybrid molecule could have unique properties .
Anti-Inflammatory and Analgesic Effects
Antiviral Properties
Neuromodulation and Behavior Regulation
Antibacterial and Antimycobacterial Activity
Cancer Research
Amide Bond Formation
Mechanism of Action
Target of Action
The primary targets of N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine are cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 . These enzymes are catalysts of arachidonic acid conversion to prostaglandin G, which is the first step of synthesis of prostaglandins and thromboxanes . These molecules are involved in rapid physiological responses .
Mode of Action
The compound works by blocking arachidonate binding to competitively inhibit both COX-1 and COX-2 . This inhibition results in analgesic and anti-inflammatory effects .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the conversion of arachidonic acid to prostaglandin G . This disruption affects the synthesis of prostaglandins and thromboxanes, which are involved in various physiological responses .
Pharmacokinetics
The compound is synthesized via a reaction between tryptamine and naproxen . The compound’s ADME properties and their impact on bioavailability are yet to be determined.
Result of Action
The result of the compound’s action is the reduction of pain, inflammation, and fever . It has been suggested that the compound could combine broad-spectrum antiviral activity with its well-known anti-inflammatory action .
Future Directions
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6/c1-2-4-13-11(3-1)10(7-17-13)5-6-16-14-12-8-20-21-15(12)19-9-18-14/h1-4,7-9,17H,5-6H2,(H2,16,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUCWTPITMNLHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=NC=NC4=C3C=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
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